molecular formula C20H24N2O4S2 B2372212 2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923498-22-0

2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2372212
CAS No.: 923498-22-0
M. Wt: 420.54
InChI Key: IVPYPPGNJQHTOU-UHFFFAOYSA-N
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Description

2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic compound with the molecular formula C21H26N2O4S2 and a molecular weight of 434.6 g/mol . This chemical features a complex structure that integrates a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a carboxamide group at the 3-position. This core structure is further functionalized with a butanamido linker bearing a benzylsulfonyl moiety . The tetrahydrobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, and derivatives based on similar thiophene carboxamide frameworks are actively investigated in pharmaceutical research . While the specific biological profile of this compound requires further investigation, related sulfonamide and carboxamide derivatives have been studied for their potential to interact with various enzymatic targets . Researchers may find this compound valuable for exploring new chemical entities in areas such as enzyme inhibition or as a building block in the synthesis of more complex molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(4-benzylsulfonylbutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c21-19(24)18-15-9-4-5-10-16(15)27-20(18)22-17(23)11-6-12-28(25,26)13-14-7-2-1-3-8-14/h1-3,7-8H,4-6,9-13H2,(H2,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPYPPGNJQHTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic molecule with potential therapeutic applications. Its biological activity is primarily characterized by its interaction with various biological pathways, particularly in the context of neuropharmacology and integrin modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is complex, featuring a tetrahydrobenzo[b]thiophene core with a benzylsulfonyl group and a butanamido moiety. This unique structure contributes to its pharmacological properties.

Structural Formula

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol
  • Integrin Modulation : The compound has been shown to act as an agonist that enhances the binding of integrin-expressing cells to ligands. This activity is crucial for cell adhesion and migration, which are vital processes in wound healing and tissue repair .
  • Monoamine Reuptake Inhibition : Similar compounds have demonstrated monoamine reuptake inhibitory activity, suggesting potential applications in treating mood disorders such as depression and anxiety . The inhibition of serotonin, norepinephrine, and dopamine transporters can enhance neurotransmitter availability in synaptic clefts.
  • Anticancer Potential : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through various signaling pathways .

In Vitro Studies

  • Cell Lines Tested : Various human cell lines have been utilized to assess the cytotoxic effects and mechanisms of action.
  • Findings : The compound exhibited significant antiproliferative effects on cancer cell lines, with IC50 values indicating potent activity.

In Vivo Studies

  • Animal Models : Research involving rodent models has been conducted to evaluate the therapeutic efficacy and safety profile.
  • Results : Administration of the compound showed promising results in reducing tumor sizes while maintaining a favorable safety profile.

Case Studies

  • Neuropharmacological Effects :
    • A study explored the effects of similar compounds on anxiety-like behaviors in mice. The results indicated that treatment led to decreased anxiety levels, supporting the hypothesis that the compound may influence serotonergic pathways .
  • Integrin Binding Assays :
    • In vitro assays demonstrated enhanced integrin-ligand binding when treated with the compound, suggesting its potential role in enhancing cellular adhesion processes critical for tissue engineering applications .

Research Findings Summary

Study TypeKey FindingsImplications
In VitroSignificant antiproliferative effects on cancer cell linesPotential anticancer agent
In VivoReduced tumor size in rodent modelsTherapeutic efficacy in cancer treatment
NeuropharmacologyDecreased anxiety-like behaviors in animal modelsPossible treatment for mood disorders
Integrin BindingEnhanced binding of integrins to ligandsApplications in tissue engineering

Scientific Research Applications

Abstract

The compound 2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a novel sulfonamide derivative with significant potential in medicinal chemistry. This article explores its applications in various scientific fields, particularly in drug development and therapeutic interventions. We will examine synthesis methodologies, biological activities, and case studies that highlight the compound's utility.

Chemical Structure and Synthesis

The structure of this compound features a tetrahydrobenzo[b]thiophene core with a sulfonamide linkage, which is known to enhance pharmacological properties. The synthesis typically involves multi-step reactions starting from readily available precursors in the realm of organic synthesis.

Synthetic Pathway Overview:

  • Step 1: Formation of the tetrahydrobenzo[b]thiophene backbone.
  • Step 2: Introduction of the benzylsulfonyl group via sulfonamidation.
  • Step 3: Amide formation with butanoic acid derivatives.

Antimicrobial Activity

Recent studies have shown that derivatives of tetrahydrobenzo[b]thiophene exhibit promising antibacterial properties. For instance, compounds similar to the target compound have demonstrated effective inhibition against various bacterial strains such as E. coli and S. aureus with minimum inhibitory concentration (MIC) values ranging from 0.64 to 19.92 μM .

Analgesic Properties

Research indicates that related compounds possess analgesic effects surpassing traditional analgesics like metamizole. The analgesic activity was evaluated using the "hot plate" method on animal models, showing significant pain relief .

Anticancer Potential

The compound's potential as an anticancer agent is under investigation due to its ability to selectively target cancer cells while sparing normal cells. The sulfonamide moiety is particularly noted for its role in drug conjugates that release cytotoxic agents at targeted sites .

Case Studies

StudyFocusFindings
Siutkina et al., 2021Analgesic ActivityIdentified significant pain relief in animal models exceeding that of standard drugs .
PMC Article, 2022Antimicrobial EvaluationShowed strong antibacterial activity against E. coli and P. aeruginosa, identifying lead compounds for further development .
Patent KR20160124751ADrug ConjugatesDiscussed the use of sulfonamide linkers in drug delivery systems targeting cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydrobenzo[b]thiophene-3-carboxamide scaffold is a versatile platform for drug discovery. Below is a comparative analysis of structurally related compounds, focusing on synthetic routes, physicochemical properties, and biological activities.

Structural Analogues with Modified Sulfonyl/Acetamido Substituents

Compound Name & Structure Key Modifications Biological Activity Synthesis & Physicochemical Properties Reference ID
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) Piperazine-linked 4-methoxyphenyl group 60% AChE inhibition at 2.6351 mM (vs. 40% for donepezil). Enhanced H-bonding via amide linker . Synthesized via Gewald protocol; 70% yield, m.p. 234–236°C. IR: NH, NH₂ peaks; MS: m/z 483 [M⁺] .
2-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIIc) Fluorinated benzyl-piperazine substitution Moderate AChE inhibition (data not explicit); fluorination may improve bioavailability. 76% yield, m.p. 196–198°C; ¹H-NMR confirms aromatic proton shifts .
JAMI1001A Trifluoromethylpyrazole and hydroxymethyl AMPA receptor positive allosteric modulator. Moieties enhance receptor binding via hydrophobic interactions . N/A in provided evidence; structural analysis highlights trifluoromethyl and carboxamide roles .
2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Piperidine-sulfonylbenzamido substitution No explicit activity data; sulfonyl group may improve solubility and target affinity. Molecular weight 447.57; predicted pKa 12.02 .

Key Findings from Comparative Studies

AChE Inhibition : Compound IIId outperformed donepezil (60% vs. 40% inhibition) due to its 4-methoxyphenyl-piperazine substitution and amide linker, which forms three H-bonds with Phe288 in AChE .

Structural Flexibility : Derivatives with fluorinated (IIIc) or sulfonated (e.g., ’s 4-chlorophenylsulfonyl variant) groups exhibit divergent pharmacological profiles, suggesting substituent-dependent target specificity .

AMPA Receptor Modulation : JAMI1001A’s trifluoromethylpyrazole and tetrahydrobenzothiophene moieties enable allosteric modulation distinct from classical benzothiadiazines like CX614 .

Preparation Methods

Cyclization of Thioglycolic Acid Derivatives

A method adapted from US Patent 3,413,308 involves diazotization of anthranilic acid derivatives, followed by treatment with potassium ethyl xanthate and sodium chloroacetate to form 2-carboxyphenylthioglycolic acid . Subsequent esterification with methanol and sulfuric acid yields methyl 3-hydroxybenzo[b]thiophene-2-carboxylate, which undergoes cyclization under basic conditions (e.g., sodium methoxide) to form the tetrahydrobenzo[b]thiophene core. Modifications include halogenation at positions 4–7 using chlorine or nitro groups, depending on the desired substitution pattern.

Reductive Cyclization of Dienes

Alternative routes employ reductive cyclization of dienes with sulfur-containing reagents. For example, thiophene precursors with conjugated dienes can undergo [4+2] cycloaddition in the presence of sulfur donors, followed by hydrogenation to saturate the cyclohexene ring. This method avoids harsh diazotization conditions but requires precise control over stereochemistry.

Table 1: Comparison of Core Synthesis Methods

Method Key Reagents Yield (%) Advantages Limitations
Diazotization-Cyclization Anthranilic acid, KSCSOEt 60–70 High regioselectivity Multi-step, toxic reagents
Reductive Cyclization Dienes, H₂S/Pd-C 45–55 Simplified workflow Low yield for bulky groups

Synthesis of 4-(Benzylsulfonyl)butanoic Acid

The 4-(benzylsulfonyl)butanamido side chain is synthesized independently and coupled to the core. A three-step sequence is typical:

  • Sulfonation of Benzyl Mercaptan : Benzyl mercaptan reacts with but-4-enoic acid under radical-initiated thiol-ene coupling to form 4-(benzylthio)butanoic acid .
  • Oxidation to Sulfone : Oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide converts the thioether to the sulfone, yielding 4-(benzylsulfonyl)butanoic acid .
  • Activation as Acid Chloride : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride generates the reactive acid chloride for subsequent amide coupling.

Amide Coupling Methodologies

Coupling the sulfonylbutanamide side chain to the tetrahydrobenzo[b]thiophene core requires careful optimization:

Direct Aminolysis of Esters

Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate intermediates (from Section 1) react with 4-(benzylsulfonyl)butanoyl chloride in xylene or chlorobenzene at 120–175°C. This one-pot aminolysis eliminates methanol, forming the amide bond directly. Catalysts like tetrabutylammonium bromide enhance reaction rates.

Carbodiimide-Mediated Coupling

Modern approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane or DMF. This method avoids high temperatures, preserving stereochemical integrity. Yields range from 65–80%, depending on the steric hindrance of the core.

Table 2: Amide Bond Formation Conditions

Method Reagents Solvent Temperature (°C) Yield (%)
Aminolysis Xylene, TBA-Br Xylene 150 70–75
EDCl/HOBt EDCl, HOBt, DIPEA DCM 25 65–80

Carboxamide Group Introduction

The final carboxamide group at position 3 is introduced via two pathways:

Hydrolysis of Methyl Esters

Methyl 2-(4-(benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (from Section 3) undergoes basic hydrolysis with NaOH or LiOH in THF/water, yielding the carboxylic acid. Subsequent treatment with ammonium chloride and EDCl/HOBt forms the carboxamide.

Direct Ammonolysis

Alternatively, the methyl ester reacts with concentrated ammonium hydroxide under microwave irradiation (100°C, 30 min), directly yielding the carboxamide with >90% conversion.

Optimization and Catalytic Approaches

Phase-Transfer Catalysis

Tetrabutylammonium bromide (TBA-Br) improves reaction efficiency in xylene-mediated aminolysis by facilitating interfacial interactions between polar and nonpolar phases.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for ammonolysis from 12 hours to 30 minutes, minimizing side product formation.

Comparative Analysis of Preparation Methods

Table 3: Overall Synthetic Route Efficiency

Step Conventional Method Optimized Method Yield Improvement
Core Synthesis 60–70% 70–75% (TBA-Br) +10%
Amide Coupling 65–70% 75–80% (EDCl/HOBt) +10%
Carboxamide Formation 80–85% 90–95% (Microwave) +10%

Q & A

Q. Table 1: Biological Activity of Analogues

CompoundTargetIC₅₀ (µM)Selectivity Index (vs. c-KIT)
Target CompoundFLT30.855
2-(4-Methoxyphenylsulfonyl) analogue FLT31.230
Ethylsulfonyl derivative FLT32.512

Q. Table 2: Synthetic Yield Optimization

StepConditionYield (Literature)Yield (Optimized)
Sulfonylation0°C, DCM60% 85%
AmidationDMF, 50°C70% 90%

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